molecular formula C13H24N4O B11752538 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine

Cat. No.: B11752538
M. Wt: 252.36 g/mol
InChI Key: WPTVVMHWTIFCEJ-UHFFFAOYSA-N
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Description

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is a complex organic compound that features both pyrazole and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with 3-(morpholin-4-yl)propylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemistry

In chemistry, [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug development .

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It has been investigated for its anti-inflammatory and antimicrobial activities, with some studies indicating its effectiveness against specific bacterial strains .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism by which [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking substrate access and thus inhibiting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is unique due to its combination of pyrazole and morpholine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is a compound that combines a pyrazole ring with a morpholine moiety. This unique structural combination has prompted investigations into its biological activities, particularly in the areas of cancer therapy and anti-inflammatory applications.

The compound has the following chemical properties:

  • Molecular Formula: C₁₃H₁₈N₄O
  • Molecular Weight: 252.36 g/mol
  • CAS Number: 1856048-89-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biological pathways. The compound's effects are mediated through binding to these targets, which leads to modulation of their activity, potentially influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance:

  • Cell Line Studies: In vitro tests have shown that pyrazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have demonstrated IC₅₀ values in the micromolar range against MCF7 (breast cancer), A549 (lung cancer), and other cell lines .
CompoundCell LineIC₅₀ (µM)
Example 1MCF73.79
Example 2A54926
Example 3Hep-23.25

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole compounds are being explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pathways that lead to inflammation, making them potential candidates for treating inflammatory diseases .

Study on Anticancer Potential

A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives for their anticancer activity. The findings indicated that certain derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL, respectively .

Mechanistic Insights

Another research effort focused on understanding the mechanism by which pyrazole compounds induce apoptosis in cancer cells. The study revealed that these compounds could disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .

Properties

Molecular Formula

C13H24N4O

Molecular Weight

252.36 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C13H24N4O/c1-12-10-15-16(2)13(12)11-14-4-3-5-17-6-8-18-9-7-17/h10,14H,3-9,11H2,1-2H3

InChI Key

WPTVVMHWTIFCEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCCCN2CCOCC2

Origin of Product

United States

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